5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18) |
InChI Key |
VFHSEODREDHZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One effective method for synthesizing 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves the condensation of 5-(phenyl)-6-methyl-2(1H)-pyridinone with appropriate aryl aldehydes. The reaction conditions typically require heating in a solvent such as dimethylformamide (DMF) or ethanol under reflux.
Example Reaction:
$$
\text{5-(Phenyl)-6-methyl-2(1H)-pyridinone} + \text{Aryl Aldehyde} \rightarrow \text{this compound}
$$
Yield: Approximately 60% under optimized conditions.
Another approach involves the methylation of a precursor compound using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This method allows for the introduction of the methoxy group at the 5-position.
Example Reaction:
$$
\text{Precursor Compound} + \text{Methyl Iodide} \xrightarrow{\text{Base}} \text{5-Methoxy Compound}
$$
Yield: Typically around 70%.
Cyclization Reactions
Cyclization can also be achieved by reacting substituted anilines with appropriate carbonyl compounds, leading to the formation of naphthyridine rings through cyclization processes.
Example Reaction:
$$
\text{Substituted Aniline} + \text{Carbonyl Compound} \rightarrow \text{Naphthyridine Intermediate}
$$
This intermediate can then be further processed to yield this compound.
Yield: This method can yield up to 80% depending on the substituents used.
Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored, demonstrating significant improvements in efficiency.
| Method | Key Reaction Components | Typical Yield (%) |
|---|---|---|
| Condensation | 5-(Phenyl)-6-methyl-2(1H)-pyridinone + Aryl Aldehyde | ~60 |
| Substitution | Precursor Compound + Methyl Iodide | ~70 |
| Cyclization | Substituted Aniline + Carbonyl Compound | ~80 |
Chemical Reactions Analysis
1.1. Construction from Preformed Pyridines
One approach involves building the naphthyridinone core from pyridine derivatives. For example, intermediates like tert-butyl-(2-chloro-3-formylpyridine-4-yl)carbamate (4) can react with 1-(4-(1,3-dioxolan-2-yl)phenyl)-2-phenylethane-1-one (7) in methanol under basic conditions (sodium methoxide) at 65°C. This yields the target compound after purification via silica gel chromatography, achieving a 63% yield .
1.2. Construction from Preformed Pyridones
Another method utilizes pyridone precursors. For instance, intermediates such as 4-aminonicotinonitrile (27) can undergo condensation with diethyl malonate (28) in ethanol using sodium ethoxide, forming the bicyclic system .
1.3. Alternative Routes
-
One-pot syntheses : Reactions involving triethyl orthoformate and acetic acid can generate derivatives like pyrimidothieno[2,3-b] naphthyridines .
-
Cyclization : Substrates such as 2-(2-ethoxycarbonylvinyl)-3-pyridinamine undergo cyclization with sodium ethoxide to form the naphthyridinone core .
Reaction Mechanisms
The formation of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves condensation and cyclization steps:
-
Nucleophilic Addition : Amines or malonamide derivatives attack electrophilic carbonyl groups (e.g., aldehydes) to form intermediates.
-
Cyclization : Base-mediated elimination drives ring closure, forming the bicyclic system.
-
Functional Group Transformations : Post-synthesis modifications (e.g., oxidation, alkylation) may introduce substituents like methoxy or phenyl groups .
Table 2: Substituent Patterns
| Position | Common Substituents | Percentage of Structures | Reference |
|---|---|---|---|
| N1 | H, Me, Ph | 64% substituted | |
| C5 | H, C, N, O | 66.59% H | |
| C7 | H, C, N, O | 33.98% H |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions that include cyclization processes. These methods often utilize starting materials such as phenylacetaldehyde and substituted naphthyridines. The compound is characterized by its unique naphthyridine structure, which contributes to its biological activity.
Anticancer Activity
This compound has demonstrated promising anticancer properties. Studies indicate that it can inhibit tumor growth by interfering with key cellular pathways involved in cancer progression. This compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease mechanisms. For instance, its interaction with tyrosine kinases suggests that it may play a role in modulating signaling pathways relevant to cancer and other diseases .
Drug Development
The structural features of this compound make it an attractive scaffold for designing new pharmaceuticals. Its potential as a lead compound for developing drugs targeting cancer and inflammatory diseases has been highlighted in recent literature .
Cardiovascular Applications
Naphthyridine derivatives have been explored for their cardiotonic properties. The ability of this compound to enhance cardiac contractility could lead to its application in treating heart-related conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1,6-naphthyridin-2(1H)-one
- 3-phenyl-1,6-naphthyridin-2(1H)-one
- 5-methoxy-3-phenylquinoline
Uniqueness
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.
Biological Activity
5-Methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a naphthyridine core with a methoxy group at the 5-position and a phenyl group at the 3-position. This structural arrangement is critical for its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of naphthyridines, including this compound, exhibit significant antimicrobial activities. For instance, studies have shown that modifications at the naphthyridine core can enhance efficacy against pathogens such as Leishmania species, demonstrating a selectivity that is approximately 100-fold over human cell lines .
Anticancer Activity
Naphthyridine derivatives are also explored for their anticancer potential. A review highlighted that various naphthyridinones have been classified as antitumor agents, with specific references to their effectiveness against melanoma and other neoplasms . The compound's ability to inhibit tumor growth is attributed to its interaction with key cellular pathways involved in cancer progression.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes linked to disease processes. For example, it may act on phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways . The inhibition of these enzymes can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Modulation of Enzyme Activity : By inhibiting specific enzymes, the compound can alter metabolic pathways that contribute to disease states.
- Receptor Interactions : It may interact with various receptors in the body, influencing physiological responses related to inflammation and immune function.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of naphthyridinone derivatives typically involves cyclization of substituted pyridinones or functionalized intermediates. For example, 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (74) was synthesized via condensation of 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone (73) with ammonium acetate in dimethylformamide at 95°C for 5 hours, yielding 54% . Similar protocols can be adapted for 5-methoxy-3-phenyl derivatives by substituting acetyl groups with methoxy-phenyl precursors. Chlorination using POCl₃ and PCl₅ under reflux (77% yield for 2-chloro-5-methyl analogs) highlights the importance of halogenating agents in functionalizing the naphthyridine core . Optimization requires balancing temperature (e.g., 95–140°C), solvent polarity (DMF, dioxane), and stoichiometry of reagents like ammonium acetate or tert-butoxybis(dimethylamino)methane .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques. While the evidence does not explicitly detail characterization for this compound, analogous naphthyridinones (e.g., 5-chloro derivatives) are characterized via mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to assign methoxy (-OCH₃) and phenyl proton environments . High-performance liquid chromatography (HPLC) with UV detection can monitor reaction progress and purity, particularly when isolating intermediates like 2-chloro-3-nitro-1,6-naphthyridine .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., methoxy, phenyl) influence the reactivity of 1,6-naphthyridin-2(1H)-one derivatives?
- Methodological Answer : Substituents dictate regioselectivity and stability. For instance, methoxy groups at position 5 enhance electron density, potentially directing electrophilic substitution to adjacent positions. Evidence shows that 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one (16) undergoes methylation at N1 (90% yield) versus O-methylation (3%) under NaH/MeI conditions, indicating steric hindrance from the dichlorophenyl group favors N-alkylation . Computational studies (e.g., DFT) are recommended to map charge distribution and predict reaction pathways.
Q. What mechanistic insights explain cyclization reactions in naphthyridinone synthesis?
- Methodological Answer : Cyclization often proceeds via nucleophilic attack or [1,5]-hydride shifts. For example, 6-phenyl-2-styryl-3-pyridinecarboxylic acid (57) forms 2,6,7-triphenyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one (58) through acid-catalyzed intramolecular cyclodehydration (P₂O₅, H₃PO₄, 135°C, 4 h) . Kinetic studies using variable-temperature NMR or in situ IR spectroscopy can identify transient intermediates, such as enamine or ketene species, to refine mechanistic models.
Q. How should researchers address contradictory data in substituent-directed product distribution?
- Methodological Answer : Contradictions arise from competing reaction pathways. For example, 2-methoxy-1,6-naphthyridine (7) hydrolyzes to 1,6-naphthyridin-2(1H)-one (8) in 10M HCl at 140°C (67% yield) , but similar conditions may degrade sensitive substituents like methoxy groups. Systematic screening of solvents (e.g., switching from aqueous HCl to anhydrous POCl₃) and catalysts (e.g., Lewis acids) can mitigate side reactions. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, time, stoichiometry) to resolve yield discrepancies .
Q. What strategies enable the integration of this compound into bioactive compound development?
- Methodological Answer : Naphthyridinones are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. For instance, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives exhibit anticancer activity by targeting DNA topoisomerases . To adapt this scaffold, researchers can perform structure-activity relationship (SAR) studies:
- Modify substituents : Replace methoxy with ethoxy or amino groups to alter lipophilicity.
- Functionalize the phenyl ring : Introduce halogens or electron-withdrawing groups to enhance binding affinity.
- Assess pharmacokinetics : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize lead compounds .
Data Contradiction Analysis
- Example : reports divergent methylation outcomes (N1 vs. O-methylation) under identical conditions. This suggests steric/electronic factors override thermodynamic control. Researchers should:
- Validate reproducibility across batches.
- Employ X-ray crystallography to confirm regiochemistry.
- Use computational docking to simulate steric clashes in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
